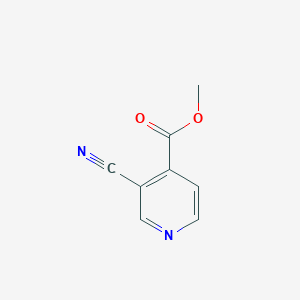

Methyl 3-cyanoisonicotinate

Description

BenchChem offers high-quality Methyl 3-cyanoisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-cyanoisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-cyanopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)7-2-3-10-5-6(7)4-9/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIFALBCZSVPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515816 | |

| Record name | Methyl 3-cyanopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36106-47-5 | |

| Record name | Methyl 3-cyanopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-cyanoisonicotinate: Properties, Synthesis, and Applications in Drug Discovery

Foreword: The Strategic Value of Functionalized Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of FDA-approved therapeutics. Its unique electronic properties, capacity for hydrogen bonding, and tunable basicity make it an invaluable framework for interacting with a wide array of biological targets. The strategic functionalization of this core structure unlocks vast chemical space, enabling the medicinal chemist to meticulously craft molecules with optimized pharmacological profiles.

This guide focuses on a particularly versatile pyridine derivative: Methyl 3-cyanoisonicotinate. The presence of both a cyano and a methyl ester group on the pyridine ring creates a molecule with a rich and nuanced reactivity profile. These electron-withdrawing substituents render the pyridine nucleus susceptible to a range of chemical transformations, positioning Methyl 3-cyanoisonicotinate as a key building block in the synthesis of complex, biologically active molecules. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical properties, synthesis, and practical applications of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

Methyl 3-cyanoisonicotinate, with the systematic IUPAC name methyl 3-cyano-4-pyridinecarboxylate, is a fine chemical intermediate that presents as a white crystalline powder under standard conditions.[1] Its molecular structure consists of a pyridine ring substituted at the 3-position with a cyano group (-C≡N) and at the 4-position with a methyl ester group (-COOCH₃).

Structural and Chemical Identity

| Property | Value | Source(s) |

| CAS Number | 36106-47-5 | [2][3] |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [2] |

| InChI Key | SHIFALBCZSVPPN-UHFFFAOYSA-N | [2][3] |

Physicochemical Data

| Property | Estimated/Reported Value | Notes |

| Melting Point | 107-109 °C | For the isomeric Methyl 2-cyanoisonicotinate.[1] |

| Boiling Point | Not readily available | - |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and acetone. | Based on general properties of similar organic esters. |

| Appearance | White crystalline powder | [1] |

Synthesis of Methyl 3-cyanoisonicotinate: A Step-by-Step Protocol

The synthesis of Methyl 3-cyanoisonicotinate can be achieved through a multi-step process starting from the readily available precursor, 3-methylpyridine (3-picoline). This synthetic route involves an initial oxidation to the N-oxide, followed by nitration, and finally, a two-step sequence of cyanation and esterification.

Synthetic Workflow Overview

Caption: Synthetic pathway from 3-Methylpyridine to Methyl 3-cyanoisonicotinate.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methylpyridine-N-oxide

-

Rationale: The initial oxidation of the pyridine nitrogen is a crucial activating step. It increases the electron density of the ring, facilitating the subsequent electrophilic nitration at the 4-position.

-

Procedure:

-

To a solution of 3-methylpyridine (1.0 eq.) in a suitable solvent such as dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine-N-oxide.

-

Step 2: Synthesis of 3-Methyl-4-nitropyridine-N-oxide

-

Rationale: The N-oxide directs the electrophilic nitration to the 4-position of the pyridine ring.

-

Procedure:

-

Add 3-methylpyridine-N-oxide (1.0 eq.) slowly to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

-

Carefully heat the reaction mixture to 90-100 °C and maintain this temperature for 2-3 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a base, such as sodium carbonate, until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry to obtain 3-methyl-4-nitropyridine-N-oxide.

-

Step 3: Synthesis of Methyl 3-cyanoisonicotinate

-

Rationale: This final step involves a nucleophilic substitution to introduce the cyano group, followed by esterification. Trimethylsilyl cyanide (TMSCN) is a common and effective cyanating agent.

-

Procedure:

-

To a solution of 3-methyl-4-nitropyridine-N-oxide (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF), add trimethylsilyl cyanide (TMSCN) (1.2 eq.).

-

Heat the reaction mixture at 80-90 °C for 4-6 hours.

-

Cool the reaction to room temperature and add methanol and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for 8-12 hours to facilitate esterification.

-

After cooling, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure Methyl 3-cyanoisonicotinate.

-

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of Methyl 3-cyanoisonicotinate is dominated by the electron-deficient nature of the pyridine ring, a consequence of the electron-withdrawing effects of the ring nitrogen, the cyano group, and the methyl ester. This electronic profile makes the molecule particularly susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[2] While Methyl 3-cyanoisonicotinate itself does not possess a conventional leaving group, a precursor with a leaving group at the 2- or 6-position would be highly reactive towards nucleophiles. The cyano and ester groups at the 3- and 4-positions, respectively, would activate the ring for such a substitution.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Ester Hydrolysis

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[2] Saponification, or base-catalyzed hydrolysis, is a common transformation. Care must be taken, however, as harsh basic conditions can also lead to the hydrolysis of the cyano group.

Applications in Drug Discovery and Development

The true value of Methyl 3-cyanoisonicotinate lies in its role as a versatile scaffold for the synthesis of novel drug candidates.[2] The presence of two modifiable functional groups, the ester and the cyano group, allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

While specific, publicly disclosed drug candidates synthesized directly from Methyl 3-cyanoisonicotinate are not extensively documented, its utility can be inferred from the prevalence of the cyanopyridine motif in numerous biologically active compounds. For example, the related compound, Methyl 2-cyanoisonicotinate, is a known intermediate in the synthesis of Topiroxostat, a drug used for the treatment of hyperuricemia and gout.[1] This highlights the potential of cyanopyridine esters as key building blocks in the development of new therapeutics.

Safety and Handling

Detailed toxicological data for Methyl 3-cyanoisonicotinate is not widely available. However, based on safety data sheets for analogous compounds, such as methyl cyanoacetate, it is prudent to handle this compound with care.[4][5] It may cause serious eye irritation.[4][5] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, and inhalation of dust or vapors should be avoided.

Conclusion

Methyl 3-cyanoisonicotinate is a valuable and versatile building block in the arsenal of the medicinal chemist. Its unique electronic structure and the presence of two reactive functional groups provide a platform for the synthesis of a diverse array of complex molecules. A thorough understanding of its chemical properties, reactivity, and synthetic accessibility is crucial for leveraging its full potential in the pursuit of novel therapeutics. As the demand for innovative drug candidates continues to grow, the importance of strategic intermediates like Methyl 3-cyanoisonicotinate will undoubtedly increase.

References

-

Chemguide. Nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]

Sources

Introduction: The Strategic Importance of a Functionalized Pyridine

An In-Depth Technical Guide to Methyl 3-cyanoisonicotinate: Synthesis, Properties, and Applications

Methyl 3-cyanoisonicotinate is a highly functionalized pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. The pyridine scaffold itself is considered a "privileged structure" in drug discovery, appearing in a vast number of approved therapeutic agents due to its ability to engage in biologically relevant interactions such as hydrogen bonding and its metabolic stability.[1] The strategic placement of a cyano (–C≡N) group and a methyl ester (–COOCH₃) group on the isonicotinate framework imparts unique reactivity and makes it an exceptionally versatile building block for constructing complex molecular architectures.[1]

The electron-withdrawing nature of the cyano and ester functionalities, combined with the inherent electron deficiency of the pyridine ring, creates a specific electronic profile that dictates its chemical behavior. This guide provides a comprehensive overview of Methyl 3-cyanoisonicotinate, intended for researchers and scientists in drug development and synthetic chemistry, offering insights into its properties, synthesis, and key applications.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and physicochemical data for Methyl 3-cyanoisonicotinate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 36106-47-5 | [1][2] |

| Molecular Formula | C₈H₆N₂O₂ | [2] |

| Molecular Weight | 162.15 g/mol | [1][2] |

| InChI Key | SHIFALBCZSVPPN-UHFFFAOYSA-N | [1][3] |

| Purity (Typical) | 95% - 98% | [2][3] |

Synthesis, Reactivity, and Mechanistic Considerations

The utility of Methyl 3-cyanoisonicotinate as a synthetic intermediate is rooted in its reactivity, which is a direct consequence of its electronic structure. The pyridine ring is rendered significantly electron-deficient by the combined influence of the ring nitrogen and the two powerful electron-withdrawing substituents at the 3- and 4-positions.

Core Reactivity Principles

-

Nucleophilic Aromatic Substitution (SNAr): The pronounced electron-deficient character of the pyridine ring makes it highly susceptible to attack by nucleophiles.[1] This is particularly true for positions ortho and para to the ring nitrogen (the 2- and 4-positions), which are activated towards substitution, especially if a suitable leaving group is present.

-

Functional Group Interconversion: Both the cyano and ester groups serve as versatile chemical handles. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening pathways to a wide array of derivatives.[1] The ester can be hydrolyzed, saponified, or converted to an amide, allowing for further molecular elaboration.

Synthetic Pathways

One common synthetic strategy involves the functionalization of more readily available isonicotinic acid analogs. A representative multi-step synthesis starting from Methyl isonicotinate is outlined below. This pathway highlights the deliberate manipulation of functional groups to achieve the desired target molecule.

Caption: A representative synthetic workflow for Methyl 3-cyanoisonicotinate.

Causality in the Synthetic Workflow:

-

Nitration: The process begins with the electrophilic nitration of Methyl isonicotinate. The nitro group is introduced at the 3-position.

-

Reduction: The nitro group is then selectively reduced to an amino group to yield Methyl 3-aminoisonicotinate. This step is crucial as the amino group is a precursor for the desired cyano functionality.

-

Diazotization and Sandmeyer Reaction: The primary amino group is converted into a diazonium salt, which is an excellent leaving group. Subsequent treatment with a cyanide source, such as copper(I) cyanide (CuCN) in a Sandmeyer reaction, displaces the diazonium group to install the cyano functionality, yielding the final product.[1]

Applications in Drug Discovery and Medicinal Chemistry

Methyl 3-cyanoisonicotinate is not merely a chemical curiosity; it is a key intermediate in the synthesis of pharmacologically active agents. Its pre-functionalized core allows for rapid diversification and the generation of compound libraries for high-throughput screening.

-

Scaffold for Heterocyclic Synthesis: The compound serves as a foundational element for building more complex heterocyclic systems. The reactive sites allow for annulation reactions, where additional rings are fused onto the pyridine core, leading to novel chemical entities with potential therapeutic value.[1]

-

Intermediate for API Synthesis: The pyridine nucleus is a core component of numerous approved drugs.[1] By using Methyl 3-cyanoisonicotinate, medicinal chemists can efficiently access novel pyridine-based drug candidates for a range of therapeutic areas, including oncology, infectious diseases, and inflammation.

Exemplary Experimental Protocol: Nucleophilic Aromatic Substitution

To illustrate the practical utility of Methyl 3-cyanoisonicotinate, the following section details a generalized, self-validating protocol for a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is fundamental to leveraging the compound's reactivity.

Objective: To displace a hypothetical leaving group at the 2-position of a Methyl 3-cyanoisonicotinate derivative with a primary amine nucleophile.

Methodology:

-

Reagent Preparation & Inert Atmosphere:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Methyl 3-cyano-2-(leaving group)-isonicotinate substrate (1.0 eq).

-

Add an anhydrous polar aprotic solvent (e.g., Dimethylformamide or Acetonitrile) to dissolve the substrate.

-

Purge the system with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. Rationale: This is critical to exclude atmospheric moisture and oxygen, which could react with the nucleophile or intermediates, leading to side products and reduced yield.

-

-

Addition of Reagents:

-

Add the primary amine nucleophile (1.2 - 1.5 eq). Rationale: A slight excess of the nucleophile is used to ensure the complete consumption of the starting material.

-

Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) (2.0 eq). Rationale: The base neutralizes the acid generated during the substitution, preventing the protonation of the amine nucleophile which would render it non-nucleophilic.

-

-

Reaction Execution:

-

Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Rationale: Heating provides the necessary activation energy for the reaction. Monitoring ensures the reaction is stopped upon completion, preventing potential degradation of the product.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with water and brine. Rationale: This removes the polar solvent (DMF) and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel. Rationale: This step is essential to isolate the desired product from unreacted starting materials, the base, and any side products, ensuring high purity.

-

Caption: A logical workflow for a typical Nucleophilic Aromatic Substitution protocol.

Conclusion

Methyl 3-cyanoisonicotinate is a cornerstone intermediate for synthetic and medicinal chemists. Its defined physicochemical properties and predictable, electronically-driven reactivity make it an invaluable tool for the synthesis of novel compounds. A thorough understanding of its synthetic pathways and reactivity patterns, as detailed in this guide, empowers researchers to strategically incorporate this versatile building block into their synthetic designs, accelerating the discovery and development of new chemical entities and potential therapeutic agents.

References

-

METHYL 3-CYANOISONICOTINATE [P82767]. (n.d.). ChemUniverse. Retrieved January 2, 2026, from [Link]

Sources

Solubility and Stability of Methyl 3-cyanoisonicotinate in Common Laboratory Solvents

An In-Depth Technical Guide

Abstract

Methyl 3-cyanoisonicotinate is a versatile heterocyclic building block, characterized by a pyridine core functionalized with both a cyano and a methyl ester group.[1] Its utility in the synthesis of complex molecular architectures, particularly in drug discovery and materials science, is significant. The strategic placement of these electron-withdrawing groups on the electron-deficient pyridine ring creates a unique chemical entity with specific reactivity.[1] A thorough understanding of its solubility and stability is paramount for its effective use, ensuring reproducibility in experimental protocols, optimizing reaction conditions, and establishing appropriate storage and handling procedures. This guide provides a comprehensive overview of the solubility profile of Methyl 3-cyanoisonicotinate in common laboratory solvents and an in-depth analysis of its chemical stability, supported by validated experimental protocols.

Introduction: The Physicochemical Profile of Methyl 3-cyanoisonicotinate

Methyl 3-cyanoisonicotinate (C₈H₆N₂O₂) is a pyridine derivative whose chemical behavior is dictated by the interplay of its three key functional components:

-

Pyridine Ring: An aromatic, electron-deficient heterocycle. The nitrogen atom imparts basicity and the capacity for hydrogen bonding.

-

Cyano Group (-C≡N): A strongly electron-withdrawing group that further decreases the electron density of the pyridine ring. It is a precursor for conversion into other functional groups like carboxylic acids or amines.[1]

-

Methyl Ester Group (-COOCH₃): An electron-withdrawing group susceptible to hydrolysis under both acidic and basic conditions.[1]

The combination of these groups results in a moderately polar molecule. Predicting its interaction with various solvents and its susceptibility to degradation is crucial for any researcher utilizing this compound. This guide offers the foundational knowledge and practical methodologies to characterize these properties.

Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] Polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. Given the structure of Methyl 3-cyanoisonicotinate, it is expected to exhibit higher solubility in polar solvents.

Qualitative and Quantitative Solubility Data

The following table summarizes the anticipated solubility of Methyl 3-cyanoisonicotinate across a spectrum of common laboratory solvents, categorized by their polarity.[3][4][5]

Disclaimer: The quantitative data presented below is illustrative, based on the expected behavior of a molecule with this structure. Actual solubility values must be determined empirically using the protocol outlined in Section 2.2.

| Solvent | Solvent Type | Relative Polarity [3] | Anticipated Qualitative Solubility | Illustrative Quantitative Solubility ( g/100 mL at 25°C) |

| Water | Polar Protic | 1.000 | Sparingly Soluble | ~0.5 - 1.0 |

| Methanol (MeOH) | Polar Protic | 0.762 | Very Soluble | > 10 |

| Ethanol (EtOH) | Polar Protic | 0.654 | Soluble | ~5 - 10 |

| Acetonitrile (ACN) | Polar Aprotic | 0.460 | Very Soluble | > 10 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Very Soluble | > 20 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.386 | Very Soluble | > 20 |

| Acetone | Polar Aprotic | 0.355 | Soluble | ~5 - 10 |

| Dichloromethane (DCM) | Polar Aprotic | 0.309 | Soluble | ~2 - 5 |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Soluble | ~2 - 5 |

| Ethyl Acetate (EtOAc) | Moderately Polar | 0.228 | Sparingly Soluble | ~1 - 2 |

| Toluene | Non-Polar | 0.099 | Insoluble | < 0.1 |

| Hexane | Non-Polar | 0.009 | Insoluble | < 0.1 |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes a reliable method for empirically determining the solubility of Methyl 3-cyanoisonicotinate. The shake-flask method is a standard technique for measuring the solubility of a solid in a solvent.[6]

Causality: This method establishes equilibrium between the dissolved and undissolved solute, ensuring the measured concentration represents the true saturation point.

Protocol Steps:

-

Preparation: Add an excess amount of Methyl 3-cyanoisonicotinate (e.g., 200 mg) to a series of screw-capped vials. An excess is critical to ensure a saturated solution is formed.[7]

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired test solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a constant temperature bath (e.g., 25°C). Agitate the mixtures for a minimum of 24 hours to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 4 hours, permitting the excess solid to settle completely.[7]

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is essential to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling or decomposition point.

-

Quantification: Once the solvent is fully removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved Methyl 3-cyanoisonicotinate.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).

Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Chemical Stability and Degradation Pathways

The stability of Methyl 3-cyanoisonicotinate is a critical parameter, particularly in drug development where degradation can lead to loss of efficacy or the formation of toxic impurities. The primary routes of degradation are anticipated to be hydrolytic, targeting the ester and cyano functionalities.[1] Incompatibilities with strong acids, bases, and oxidizing agents should be assumed.[8][9]

Potential Degradation Pathways

-

Ester Hydrolysis (Saponification): Under basic conditions (e.g., aqueous NaOH), the methyl ester can be irreversibly hydrolyzed to the corresponding carboxylate salt. Subsequent acidification will yield 3-cyanoisonicotinic acid.[1] Under acidic conditions, the hydrolysis is reversible and typically slower.

-

Nitrile Hydrolysis: The cyano group can be hydrolyzed to a carboxamide group and subsequently to a carboxylic acid. This process is typically slower than ester hydrolysis but can be promoted by strong acidic or basic conditions and elevated temperatures.

Visualization: Anticipated Degradation Pathways

This diagram illustrates the primary hydrolytic degradation routes for Methyl 3-cyanoisonicotinate.

Caption: Potential Hydrolytic Degradation Pathways.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact parent compound from any potential degradation products, allowing for accurate quantification of its stability over time.[10][11] Reversed-phase HPLC is the technique of choice for moderately polar aromatic compounds.[10]

Causality: This protocol uses forced degradation (stress testing) to intentionally generate degradation products. The subsequent chromatographic separation validates that the method can distinguish the analyte of interest from these potential impurities, proving its stability-indicating capability.

Protocol Steps:

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.[10]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

-

Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 4.0) and an organic modifier (e.g., acetonitrile or methanol). A good starting point is 60:40 Acetonitrile:Buffer.[11][12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm (to be optimized by scanning the UV spectrum of the compound).

-

-

Stock Solution Preparation: Prepare a stock solution of Methyl 3-cyanoisonicotinate (e.g., 1 mg/mL) in a suitable solvent in which it is highly soluble and stable, such as acetonitrile.

-

Forced Degradation Study:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL. Heat at 60°C for 4 hours.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to ~0.1 mg/mL. Keep at room temperature for 1 hour.

-

Oxidative Stress: Dilute the stock solution with 3% H₂O₂ to ~0.1 mg/mL. Keep at room temperature for 24 hours.

-

Thermal Stress: Store the stock solution (in acetonitrile) at 60°C for 24 hours.

-

Control Sample: Dilute the stock solution with the mobile phase to ~0.1 mg/mL and keep it at 4°C.

-

-

Sample Analysis:

-

Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Inject equal volumes (e.g., 10 µL) of the control and each stressed sample into the HPLC system.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control.

-

The appearance of new peaks indicates degradation. The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation peaks.

-

The decrease in the peak area of the parent compound in the stressed samples can be used to quantify the extent of degradation.

-

Visualization: HPLC Stability Study Workflow

The following diagram illustrates the workflow for conducting a forced degradation study.

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Storage and Handling Recommendations

Based on the chemical structure and potential for degradation, the following storage and handling procedures are recommended:

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Protect from light and moisture.

-

Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents to prevent chemical degradation.[9]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][14] Handle in a well-ventilated area or a fume hood to avoid inhalation.

Conclusion

A comprehensive understanding of the solubility and stability of Methyl 3-cyanoisonicotinate is essential for its successful application in research and development. This guide has provided a framework for predicting its solubility based on solvent polarity and detailed, actionable protocols for the empirical determination of its solubility and chemical stability. The provided stability-indicating HPLC method serves as a self-validating system to ensure the integrity of the compound in various experimental settings. By applying these principles and methodologies, researchers can ensure the reliable and reproducible use of this important synthetic intermediate.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Ghassemi, H., et al. (n.d.). Quantitative 1H NMR Analysis of Chemical Stabilities in Anion-Exchange Membranes.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Quora. (2017, June 24). How to determine the solubility of organic compounds. Retrieved from [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Cyanopyridine, 98%.

- Jubilant Ingrevia. (n.d.). 3-Cyanopyridine Safety Data Sheet.

- Benchchem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.

- CDH Fine Chemical. (n.d.). 4-Cyanopyridine CAS No 100-48-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

-

Impact Analytical. (n.d.). NMR Analysis. Retrieved from [Link]

- TCI Chemicals. (2024, November 30). SAFETY DATA SHEET - 3,5-Dichloro-2-cyanopyridine.

- Szabo-Scandic. (n.d.). 2-Pyridinecarbonitrile Safety Data Sheet.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

Armstrong, D. W., & Qin, X. (1988). Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC. Journal of Pharmaceutical and Biomedical Analysis, 6(4), 393-398. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Sabry, S. M. (2007). Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of Food and Drug Analysis, 15(4).

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. Methyl 3-cyanoisonicotinate | 36106-47-5 | Benchchem [benchchem.com]

- 2. chem.ws [chem.ws]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. benchchem.com [benchchem.com]

- 11. jfda-online.com [jfda-online.com]

- 12. helixchrom.com [helixchrom.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. szabo-scandic.com [szabo-scandic.com]

Potential applications of Methyl 3-cyanoisonicotinate in medicinal chemistry

An In-depth Technical Guide for Medicinal Chemists

Methyl 3-cyanoisonicotinate: A Versatile Scaffold for Modern Drug Discovery

The Strategic Value of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a quintessential "privileged structure" in medicinal chemistry.[1] Its presence in numerous FDA-approved drugs is a testament to its unique combination of properties:

-

Hydrogen Bonding Capability: The nitrogen atom acts as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[1]

-

Aromaticity and Stability: The aromatic system provides a rigid scaffold for orienting functional groups while maintaining metabolic stability.

-

Modulable Electronics: The pyridine ring's electronic properties can be fine-tuned through substitution, influencing its reactivity and binding affinities.[1]

When functionalized with both a cyano (–C≡N) and a methyl ester (–COOCH₃) group, as in Methyl 3-cyanoisonicotinate, the pyridine scaffold transforms into a highly versatile platform for synthetic chemists. The strong electron-withdrawing nature of these groups significantly influences the ring's electronics, making it a unique starting point for constructing complex molecular architectures.[1]

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 36106-47-5 | |

| Molecular Formula | C₈H₆N₂O₂ | [2] |

| Molecular Weight | 162.15 g/mol | |

| Purity | Typically ≥98% | |

| Appearance | White to off-white crystalline powder | [2] |

Synthesis and Chemical Reactivity: The Foundation of Versatility

The utility of any building block begins with its accessibility and predictable reactivity. Methyl 3-cyanoisonicotinate can be synthesized through several established routes, often starting from pre-functionalized pyridine rings to ensure regioselectivity.[1]

A common conceptual pathway involves the modification of an isonicotinate precursor. The electron-deficient nature of the pyridine ring, amplified by the ester and cyano groups, makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for further diversification.[1]

Caption: Conceptual workflow for the synthesis of Methyl 3-cyanoisonicotinate.

The true power of this molecule lies in the orthogonal reactivity of its functional groups. This allows for selective manipulation, providing chemists with precise control over the final molecular design.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylic acid. This is a critical transformation, as the carboxylic acid moiety is a common pharmacophore for interacting with biological targets. Milder bases like potassium carbonate can be employed to ensure the cyano group remains intact.[1]

-

Cyano Group Transformation: The nitrile group is a versatile synthetic handle. It can be reduced to a primary amine, hydrolyzed to a carboxamide, or used in cycloaddition reactions to form various heterocyclic systems, dramatically expanding the accessible chemical space.

-

Pyridine Ring Substitution: The electron-deficient ring is primed for nucleophilic attack, especially if a suitable leaving group is present, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).[1]

Caption: Key derivatization pathways from Methyl 3-cyanoisonicotinate.

Applications in Medicinal Chemistry Programs

The structural features of Methyl 3-cyanoisonicotinate make it an ideal starting point for developing therapies against a range of diseases.

A. Scaffold for CNS-Active Agents

The pyridine core is prevalent in drugs targeting the central nervous system (CNS). Methyl 3-cyanoisonicotinate serves as a precursor for compounds targeting metabotropic glutamate receptors (mGluRs), which are implicated in various neurological and psychiatric disorders.[1] The ability to generate libraries of analogs by modifying the ester and cyano groups allows for systematic exploration of SAR to optimize properties like receptor binding affinity, selectivity, and blood-brain barrier penetration.[3][4][5]

B. Building Block for Enzyme Inhibitors

Enzyme inhibition is a cornerstone of modern pharmacology.[6] Derivatives of this scaffold can be designed to act as inhibitors for various enzyme classes. For instance, its isomer, Methyl 2-cyanoisonicotinate, is a key intermediate in the synthesis of Topiroxostat, a xanthine oxidase inhibitor used for treating gout.[2] This demonstrates the scaffold's potential in this therapeutic area. The synthetic handles allow for the attachment of pharmacophores that can interact with enzyme active sites through hydrogen bonds, hydrophobic interactions, or even covalent bonds.[1][7]

-

Kinase Inhibitors: The pyridine core can be elaborated to mimic the hinge-binding motifs found in many ATP-competitive kinase inhibitors, a major class of anticancer drugs.

-

Protease Inhibitors: The nitrile group can function as a warhead or a key interacting element in the design of inhibitors for cysteine or serine proteases.

C. Platform for Novel Anticancer Agents

Pyridine derivatives have shown a broad spectrum of anticancer activities.[1][8] Methyl 3-cyanoisonicotinate provides a robust platform for generating novel oncology drug candidates. The functional groups enable the construction of larger, complex heterocyclic systems, such as the quinobenzothiazinium derivatives, which have demonstrated antiproliferative effects on pancreatic cancer cell lines.[8] The "magic methyl" effect, where the strategic addition of a methyl group can dramatically enhance a compound's pharmacological properties, is a key concept that can be explored through derivatives of this molecule.[9][10][11]

Experimental Protocols: From Synthesis to Screening

To translate the potential of Methyl 3-cyanoisonicotinate into tangible results, robust and reproducible experimental protocols are essential.

Protocol 1: Selective Hydrolysis of the Methyl Ester

-

Objective: To synthesize 3-cyanoisonicotinic acid, a key intermediate for amide library synthesis.

-

Rationale: Standard saponification with strong bases like NaOH can risk simultaneous hydrolysis of the cyano group. Using a milder base like lithium hydroxide (LiOH) at controlled temperatures provides selectivity.

-

Procedure:

-

Dissolve Methyl 3-cyanoisonicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of lithium hydroxide (LiOH·H₂O, 1.5 eq) in water dropwise over 15 minutes.

-

Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 1-3 hours), carefully acidify the reaction mixture to pH ~3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify by recrystallization or column chromatography as needed.

-

Protocol 2: In Vitro Enzyme Inhibition Assay (Conceptual)

-

Objective: To evaluate the inhibitory potential of synthesized derivatives against a target enzyme (e.g., a kinase).

-

Rationale: A dose-response assay is crucial for determining the potency (IC₅₀) of a compound. This protocol provides a general framework adaptable to various enzyme systems.

-

Procedure:

-

Prepare a stock solution of the test compound (derivative of Methyl 3-cyanoisonicotinate) in 100% dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in the appropriate assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

-

In a 96-well plate, add the enzyme, the appropriate substrate, and ATP (for kinases) to the assay buffer.

-

Add the serially diluted test compound to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C or 37 °C) for a pre-determined time.

-

Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Role of Methyl 3-cyanoisonicotinate in a typical drug discovery workflow.

Future Outlook

The strategic value of Methyl 3-cyanoisonicotinate in medicinal chemistry is clear. Its utility as a versatile, functionalized building block allows for the rapid exploration of chemical space.[1][12] Future applications will likely see its incorporation into more complex drug modalities, including covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and chemical biology probes.[1] As synthetic methodologies advance, the derivatization of this scaffold will become even more efficient, further cementing its role as a cornerstone molecule in the development of next-generation therapeutics.

References

-

The Role of Methyl 2-Cyanoisonicotinate in Modern Drug Synthesis. Wuhan FREESKY Co., Ltd. Available at: [Link]

-

Barreiro E.J., Kümmerle A.E., Fraga C.A.M. The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules. 2023; 28(16):6091. National Center for Biotechnology Information. Available at: [Link]

-

Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. MDPI. Available at: [Link]

-

Chemists synthesize an improved building block for medicines. ScienceDaily. Available at: [Link]

-

Carrano, G.; G. de la Torre, B.; Albericio, F. Methyl-Containing Pharmaceuticals. Pharmaceuticals. 2024; 17(5):577. National Center for Biotechnology Information. Available at: [Link]

-

Medicinal Chemistry Studies Against Neurodegenerative Diseases. National Center for Biotechnology Information. Available at: [Link]

-

Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. Available at: [Link]

-

Tipton K.F. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. 2018; 23(7):1816. National Center for Biotechnology Information. Available at: [Link]

-

Science - ME Therapeutics Inc. ME Therapeutics Inc. Available at: [Link]

-

The MC(3) receptor binding affinity of melanocortins correlates with the nitric oxide production inhibition in mice brain inflammation model | Request PDF. ResearchGate. Available at: [Link]

-

Synthesis of methyl 3-cyanobenzoate by a green process. ResearchGate. Available at: [Link]

-

Neely, J. M.; Rovis, T. Late-Stage C(sp3)–H Methylation of Drug Molecules. J. Am. Chem. Soc. 2019; 141(42):16584-16589. National Center for Biotechnology Information. Available at: [Link]

-

Arman, H. D.; et al. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One. 2018; 13(5):e0197734. PubMed Central. Available at: [Link]

-

Kim, J.; et al. Methyl-3-indolylacetate inhibits cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway. Mol Cancer Ther. 2007; 6(1):213-21. PubMed. Available at: [Link]

-

Carr, D. J.; et al. Immunoaffinity-purified opiate receptor specifically binds the delta-class opiate receptor ligand, cis-(+)-3-methylfentanylisothiocyanate, SUPERFIT. FEBS Lett. 1987; 224(2):272-6. PubMed. Available at: [Link]

-

Michel, A. D.; et al. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites. Br J Pharmacol. 1989; 98(2):457-64. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. National Genomics Data Center. Available at: [Link]

-

New class of compounds found to block coronavirus reproduction. EurekAlert!. Available at: [Link]

-

Innovating Oncology: The Impact of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Functionalized C3-Symmetric Building Blocks—The Chemistry of Triaminotrimesic Acid. National Center for Biotechnology Information. Available at: [Link]

-

Neurodegenerative diseases and catechins: (−)-epigallocatechin-3-gallate is a modulator of chronic neuroinflammation and oxidative stress. National Center for Biotechnology Information. Available at: [Link]

-

14-C labeled building blocks - Midas Pharma. Midas Pharma. Available at: [Link]

-

Biochemistry | Enzyme Inhibition. YouTube. Available at: [Link]

-

Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][9]benzothiazinium Chloride as Anticancer Agent. MDPI. Available at: [Link]

Sources

- 1. Methyl 3-cyanoisonicotinate | 36106-47-5 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent [mdpi.com]

- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Late-Stage C(sp3)–H Methylation of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MedChem Highlights - Enamine [enamine.net]

Methyl 3-cyanoisonicotinate: A Nexus of Reactivity for Advanced Synthetic Chemistry

An In-Depth Technical Guide

Abstract

Methyl 3-cyanoisonicotinate (CAS No: 36106-47-5) stands as a pivotal building block in modern organic synthesis, distinguished by a unique molecular architecture that offers multiple, distinct avenues for chemical transformation. This guide provides an in-depth analysis of its reactivity, focusing on the strategic manipulation of its three core components: the electron-deficient pyridine ring, the versatile cyano group, and the reactive methyl ester. We will explore the electronic landscape that governs its reaction pathways and provide field-proven protocols for key functional group transformations, including hydrolysis, reduction, and carbon-carbon bond-forming reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic potential of this highly functionalized pyridine derivative in the construction of complex molecular targets and novel pharmacologically relevant scaffolds.[1]

The Molecular Architecture and Strategic Importance

Overview of Methyl 3-cyanoisonicotinate

Methyl 3-cyanoisonicotinate is a crystalline solid featuring a pyridine ring substituted at the 3-position with a cyano (-C≡N) group and at the 4-position with a methyl ester (-COOCH₃) group. This strategic placement of two potent electron-withdrawing groups on the pyridine core creates a molecule with a rich and predictable reactivity profile, making it an invaluable intermediate in multi-step syntheses.[1]

The Pyridine Scaffold: A "Privileged Structure"

In the field of medicinal chemistry, the pyridine ring is considered a "privileged structure".[1] Its unique properties, such as its basicity, capacity for hydrogen bonding, and water solubility, make it a recurring and successful motif in a vast number of FDA-approved drugs.[1] As a functionalized pyridine, Methyl 3-cyanoisonicotinate serves as a direct and efficient entry point for the synthesis of novel pyridine-based drug candidates, allowing for systematic exploration of structure-activity relationships.[1]

Synergy of Functional Groups

The true synthetic power of Methyl 3-cyanoisonicotinate lies in the synergistic interplay of its functional groups. The cyano and ester moieties not only provide handles for a wide range of transformations but also profoundly influence the electronic nature of the pyridine ring itself. This allows chemists to perform selective reactions on one group while the others remain intact, or to leverage their combined electronic influence to direct reactions on the heterocyclic core.[1][2]

Electronic Landscape and Reactivity Profile

Electron-Deficient Nature of the Pyridine Ring

The reactivity of Methyl 3-cyanoisonicotinate is dictated by its electronic structure. The pyridine ring is inherently electron-deficient due to the high electronegativity of the ring nitrogen atom. This effect is significantly amplified by the strong electron-withdrawing nature of both the cyano group and the methyl ester group through inductive and resonance effects.[1][3] This pronounced electron deficiency renders the ring susceptible to nucleophilic attack while deactivating it towards electrophilic aromatic substitution.[1][3]

Transformations of the Cyano Group

The cyano group is a versatile functional handle that can be converted into a variety of other functionalities, providing access to diverse molecular architectures.[2]

Hydrolysis: Pathway to Amides and Carboxylic Acids

The nitrile can be hydrolyzed under either acidic or basic conditions to initially form an amide, which can then be further hydrolyzed to a carboxylic acid.[4]

-

Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. The resulting imidic acid tautomerizes to the more stable amide.[4][5]

-

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. Protonation of the resulting anion, followed by tautomerization, yields the amide.[4][5]

| Method | Reagents | Product (Intermediate) | Product (Final) | Typical Conditions |

| Acidic Hydrolysis | H₂SO₄ (aq) or HCl (aq) | Isonicotinamide derivative | Isonicotinic acid derivative | Reflux, 1-6 h |

| Basic Hydrolysis | NaOH (aq) or KOH (aq) | Isonicotinamide derivative | Carboxylate salt | Reflux, 2-8 h |

Experimental Protocol: Acid-Catalyzed Hydrolysis to 4-(methoxycarbonyl)nicotinic acid

-

Setup: To a round-bottom flask equipped with a reflux condenser, add Methyl 3-cyanoisonicotinate (1.0 eq).

-

Reagent Addition: Slowly add a 6M aqueous solution of sulfuric acid (5-10 volumes).

-

Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 3-4.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the carboxylic acid product.

Reduction: Synthesis of Primary Amines and Aldehydes

The nitrile group is readily reduced to afford primary amines or, with specific reagents, aldehydes.

-

Reduction to Primary Amines: Strong reducing agents like Lithium aluminum hydride (LiAlH₄) reduce the nitrile completely to a primary amine. The reaction proceeds via the formation of an intermediate imine salt, which is further reduced.[4]

-

Reduction to Aldehydes: Using a less reactive, sterically hindered reducing agent such as Diisobutylaluminium hydride (DIBAL-H) allows the reaction to be stopped at the intermediate imine stage. Subsequent aqueous workup hydrolyzes the imine to the corresponding aldehyde.[4]

Nucleophilic Addition: Carbon-Carbon Bond Formation

The electrophilic carbon of the nitrile is susceptible to attack by strong carbon nucleophiles like Grignard or organolithium reagents. This reaction provides a powerful method for C-C bond formation, yielding ketones after acidic workup.[5]

Transformations of the Methyl Ester Group

The methyl ester at the 4-position is a classic functional group that undergoes predictable and high-yielding transformations.[1]

Saponification: Selective Hydrolysis to Isonicotinic Acid Derivatives

The most common transformation of the ester is its hydrolysis to the corresponding carboxylic acid, a process known as saponification.[1]

Causality Behind Experimental Choices: When both a nitrile and an ester are present, the choice of base is critical. Strong bases like sodium hydroxide at high temperatures can risk the simultaneous hydrolysis of the cyano group.[1] Therefore, for selective saponification of the ester, milder bases such as sodium carbonate or potassium carbonate are often employed under controlled temperature conditions. This exploits the greater reactivity of the ester towards hydrolysis compared to the nitrile under these specific conditions.[1]

Experimental Protocol: Selective Saponification

-

Setup: Dissolve Methyl 3-cyanoisonicotinate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask.

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Isolation: Acidify the aqueous layer to pH 2-3 with 1M HCl. The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to yield 3-cyanoisonicotinic acid.

Reactions Involving the Pyridine Ring

The highly electron-deficient nature of the pyridine ring in Methyl 3-cyanoisonicotinate makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present at an activated position (e.g., position 2 or 6).[1] Hard nucleophiles, such as organometallic reagents or metal hydrides, can also add directly to the ring, typically at the 2-position.[6]

Application in Complex Synthesis: A Workflow Perspective

The true utility of Methyl 3-cyanoisonicotinate is demonstrated in its role as a central intermediate in the synthesis of complex, biologically active molecules. Its multiple reaction sites allow for a divergent synthetic strategy, where different functional groups are manipulated sequentially to build molecular complexity.

Summary and Future Outlook

Methyl 3-cyanoisonicotinate is a testament to the power of strategic functionalization in molecular design. The orthogonal reactivity of its cyano and ester groups, coupled with the electronically activated pyridine core, provides a robust platform for the synthesis of diverse chemical entities. Its continued application in drug discovery programs is certain, and future research will likely focus on developing novel catalytic methods for its transformation and its incorporation into new classes of functional materials and agrochemicals.[1][2]

References

- Benchchem. (n.d.). Methyl 3-cyanoisonicotinate | 36106-47-5.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Potential: 3-Cyanopyridine as a Versatile Intermediate in Organic Synthesis.

- Química Organica.org. (n.d.). Nucleophilic addition reactions to pyridines.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Methyl 2-Cyanoisonicotinate in Modern Drug Synthesis.

- Chemistry Steps. (n.d.). Reactions of Nitriles.

- LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.

Sources

Methyl 3-Cyanoisonicotinate: A Versatile Scaffold for Advanced Heterocyclic Synthesis

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs and functional materials.[1] Among the myriad of functionalized pyridines, methyl 3-cyanoisonicotinate stands out as a uniquely versatile and powerful building block. The strategic placement of an electron-withdrawing cyano group and a modifiable methyl ester on an electron-deficient pyridine core provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of methyl 3-cyanoisonicotinate's reactivity, providing researchers, scientists, and drug development professionals with a technical overview of its application in the synthesis of complex heterocyclic systems. We will delve into the causality behind its reactivity, present detailed experimental workflows, and showcase its utility in constructing novel molecular architectures.

Introduction: The Strategic Advantage of Methyl 3-Cyanoisonicotinate

Methyl 3-cyanoisonicotinate, with the IUPAC name methyl 3-cyano-4-pyridinecarboxylate, is a bifunctional aromatic compound. Its utility in synthesis stems from the orthogonal reactivity of its three key components: the electron-deficient pyridine ring, the cyano group (–C≡N), and the methyl ester group (–COOCH₃).

-

The Pyridine Core: The inherent electronegativity of the nitrogen atom, compounded by the strong electron-withdrawing effects of the cyano and ester substituents, renders the pyridine ring highly electron-deficient.[1] This electronic profile is the primary driver for its susceptibility to nucleophilic attack, a key reaction pathway we will explore.

-

The Cyano Group: This versatile functional group is a linchpin for synthetic diversification. It can be readily transformed into amines, amides, or carboxylic acids. Furthermore, it can participate in cycloaddition reactions, serving as a gateway to a wide range of five-membered heterocyclic rings.[1]

-

The Methyl Ester Group: The ester provides a handle for numerous modifications, including hydrolysis to a carboxylic acid, amidation, or reduction to an alcohol. It also plays a crucial role in activating the pyridine ring and can be a key participant in cyclization reactions to form fused systems.

This combination of features makes methyl 3-cyanoisonicotinate a highly valuable precursor for creating extensive compound libraries for drug discovery programs and developing novel functional materials.[1]

Caption: Key reactive sites of methyl 3-cyanoisonicotinate and their primary chemical transformations.

Core Reactivity and Synthetic Pathways

The strategic arrangement of functional groups in methyl 3-cyanoisonicotinate allows for a predictable yet versatile reactivity profile, which can be exploited for the synthesis of a wide range of heterocyclic structures.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at positions 2 and 6 (ortho and para to the nitrogen and activated by the substituents).[1] This is a two-step addition-elimination process that proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]

Causality: The presence of strong electron-withdrawing groups (–CN and –COOCH₃) is critical. They stabilize the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy of the reaction and facilitating the displacement of a leaving group (if present) or, in some cases, a hydride ion.

Common Nucleophiles:

-

O-Nucleophiles: Alkoxides (e.g., sodium methoxide), phenoxides.

-

N-Nucleophiles: Primary and secondary amines, hydrazines.

-

S-Nucleophiles: Thiolates (e.g., sodium thiomethoxide).

-

C-Nucleophiles: Enolates, carbanions derived from 1,3-dicarbonyl compounds.[3]

Table 1: Representative SNAr Reactions

| Nucleophile | Product Type | Typical Conditions | Reference |

| Hydrazine | 2-Hydrazinyl-3-cyanoisonicotinate | Ethanol, reflux | [4] |

| Amines (R-NH₂) | 2-Amino-3-cyanoisonicotinate | DMSO, heat | [1] |

| 1,3-Dicarbonyls | 4-Functionalized-2-quinolones | Triethylamine, room temp. | [3] |

Reactions Leveraging the Cyano Group

The cyano group is a cornerstone of this building block's versatility, acting as a precursor to other functionalities and as a key participant in cyclization reactions.

The nitrile functionality can act as a dipolarophile in [3+2] cycloaddition reactions, providing a direct route to five-membered heterocycles. A prime example is the reaction with sodium azide to form tetrazoles, which are important pharmacophores.

Mechanism: This reaction typically involves the 1,3-dipolar cycloaddition of an azide anion to the carbon-nitrogen triple bond.[5][6]

Protocol 1: Synthesis of Methyl 3-(1H-tetrazol-5-yl)isonicotinate

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-cyanoisonicotinate (1.0 eq) in dimethylformamide (DMF).

-

Reagents: Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

-

Reaction: Heat the mixture to 120 °C and stir for 12-24 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Isolation: Acidify with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

While the classical Gewald reaction involves elemental sulfur, analogs of this reaction can utilize the cyano group of methyl 3-cyanoisonicotinate. For instance, reaction with an active methylene ketone in the presence of a base can lead to highly substituted aminopyridines or fused thienopyridines if sulfur is included.

Reactions Involving the Ester and Cyano Groups in Concert

The true power of methyl 3-cyanoisonicotinate is realized when its functional groups work in concert to build complex, fused heterocyclic systems.

The reaction with hydrazine hydrate is a classic example of tandem reactivity. The initial step is a nucleophilic attack of hydrazine at the 2-position of the pyridine ring (SNAr). This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the electrophilic carbon of the cyano group, leading to the formation of a fused pyrazole ring.

Caption: Workflow for the synthesis of a fused pyrazolopyridine system.

More complex fused systems can be constructed. For example, a multi-step sequence can lead to isoxazolo[5,4-c]quinolines, which have been identified as effective inhibitors of PI3-kinase.[7] This synthesis demonstrates the planned utilization of each reactive site on the starting material. A dianionic reagent can be used to construct a 3-cyanoisoxazole, which can then undergo further reactions to build the fused quinoline ring.[7]

Protocol 2: General Strategy for Isoxazolo[5,4-c]quinoline Core

-

Michael Addition: A dianionic cyano-aci-nitroacetate is reacted with an α-chloro-α,β-unsaturated ketone. This serves as a safe synthetic equivalent for the explosive nitroacetonitrile.[7]

-

Intramolecular Substitution: The resulting nitronate ion intermediate undergoes an intramolecular nucleophilic substitution to form a 5-acylated 3-cyanoisoxazole.[7]

-

Ring Construction: The 3-cyano group and the 5-acyl group on the newly formed isoxazole are then used as handles to construct the fused pyridine ring, ultimately forming the isoxazolo[5,4-c]quinoline system.[7]

Applications in Drug Discovery

The heterocyclic scaffolds synthesized from methyl 3-cyanoisonicotinate are of significant interest to medicinal chemists. The introduction of the "magic methyl" group, for instance, can modulate physicochemical, pharmacodynamic, and pharmacokinetic properties of a lead compound.[8][9]

-

Anticancer Agents: Many isoquinoline derivatives, which can be accessed from precursors like methyl 3-cyanoisonicotinate, exhibit potent anticancer activity.[10] The fused heterocyclic systems derived from this building block are often investigated as kinase inhibitors or DNA intercalating agents.

-

Antimicrobial and Antiviral Agents: The pyridine core is a common feature in many antimicrobial and antiviral drugs. The diverse functionalization patterns achievable with methyl 3-cyanoisonicotinate allow for the generation of large libraries to screen for new therapeutic agents.[1]

-

CNS Agents: The ability of the pyridine nitrogen to participate in hydrogen bonding makes it a valuable component for designing drugs that target receptors in the central nervous system.

Table 2: Heterocyclic Scaffolds and Their Potential Biological Relevance

| Heterocyclic System | Synthesis Precursor | Potential Application Area | Reference |

| Pyrazolo[3,4-b]pyridines | Hydrazines | Kinase Inhibition, Anticancer | [4] |

| Tetrazolylpyridines | Sodium Azide | Angiotensin II Receptor Blockers | [5] |

| Thienopyridines | Sulfur + Active Methylene Ketones | Anti-inflammatory, Antimicrobial | [1] |

| Isoxazolo[5,4-c]quinolines | Multi-step sequence | PI3-Kinase Inhibition | [7] |

Conclusion

Methyl 3-cyanoisonicotinate is more than just a chemical reagent; it is a strategic platform for the efficient construction of molecular complexity. Its predictable reactivity, governed by the electron-deficient pyridine ring and the versatile cyano and ester groups, provides a robust toolkit for synthetic chemists. The ability to access a wide variety of simple and fused heterocyclic systems makes it an invaluable asset in the fields of drug discovery, agrochemicals, and materials science. The protocols and pathways outlined in this guide serve as a foundation for researchers to explore the vast synthetic potential of this powerful building block.

References

- Benchchem. (n.d.). Methyl 3-cyanoisonicotinate | 36106-47-5.

-

ResearchGate. (2025). Synthesis and Tuberculostatic Activity of Methyl 3-Isonicotinoyldithiocarbazate and S,S'-Dimethyl Dithiocarbonate Isonicotinoylhydrazone, and Their Reactions with Amines and Hydrazines. Retrieved from [Link]

-

Lian, J., Wang, J., Sun, H.-F., Lin, D.-Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. Retrieved from [Link]

-

Sawayama, Y., et al. (n.d.). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. MDPI. Retrieved from [Link]

-

Koppel, I. A., et al. (n.d.). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review. MDPI. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Retrieved from [Link]

-

Konovalenko, A. S., et al. (2022). The effect of heterocyclic substituent at C-3 position of 1-(4-methyl-piperazin-1-yl)isoquinolines on their anticancer activity. ResearchGate. Retrieved from [Link]

-

University of California, Irvine. (n.d.). The [3+2] Cycloaddition Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Functionalized 3-Cyanoisoxazoles Using a Dianionic Reagent. Retrieved from [Link]

Sources

- 1. Methyl 3-cyanoisonicotinate | 36106-47-5 | Benchchem [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review | MDPI [mdpi.com]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. researchgate.net [researchgate.net]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methyl 3-cyanoisonicotinate: From Discovery to Modern Methodologies

Abstract

Methyl 3-cyanoisonicotinate, a seemingly unassuming substituted pyridine, stands as a cornerstone in the synthesis of a multitude of pharmacologically relevant compounds. Its strategic placement of a cyano and a methyl ester group on the pyridine scaffold imparts a unique reactivity profile, making it a versatile building block for drug discovery and development. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of Methyl 3-cyanoisonicotinate. We will delve into the core synthetic strategies, from classical approaches to modern catalytic systems, offering detailed mechanistic insights and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical guidance necessary to effectively utilize this pivotal molecule in their synthetic endeavors.

Introduction: The Strategic Importance of a Functionalized Pyridine

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for interacting with biological targets. The introduction of functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Methyl 3-cyanoisonicotinate (IUPAC Name: Methyl 3-cyanopyridine-4-carboxylate) is a prime example of a strategically functionalized pyridine. The electron-withdrawing nature of both the cyano and the methyl ester groups renders the pyridine ring susceptible to nucleophilic attack, while these functional groups themselves offer multiple avenues for further chemical transformations.

This guide will navigate the historical landscape of its synthesis, providing a chronological perspective on the evolution of synthetic methodologies. We will then dissect the key synthetic pathways, offering not just procedural steps, but also the underlying chemical principles that govern these transformations.

Historical Perspective: The Quest for an Efficient Synthesis

While a definitive "discovery" paper for Methyl 3-cyanoisonicotinate is not readily apparent in a singular, seminal publication, its synthesis is intrinsically linked to the broader development of methods for the functionalization of pyridine rings. The initial preparations of this and similar compounds were likely achieved through multi-step sequences, often characterized by harsh reaction conditions and modest yields. The evolution of its synthesis can be traced through the application of increasingly sophisticated and efficient chemical transformations.

Early approaches likely relied on classical methods for introducing the cyano group, such as the Sandmeyer reaction on an appropriate aminopyridine precursor or the Rosenmund-von Braun reaction on a halopyridine derivative. These foundational reactions, though revolutionary in their time, often required stoichiometric amounts of copper salts and high temperatures.[2][3] The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift with the advent of transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed cyanation reactions, in particular, have emerged as a powerful tool for the synthesis of aryl and heteroaryl nitriles, offering milder reaction conditions and broader functional group tolerance.

The historical progression of Methyl 3-cyanoisonicotinate synthesis reflects the broader trends in organic chemistry: a continuous drive towards greater efficiency, selectivity, and sustainability.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of Methyl 3-cyanoisonicotinate can be broadly categorized into several key strategies, primarily focusing on the introduction of the cyano group onto a pre-existing isonicotinate framework.

The Sandmeyer Reaction: A Classic Route from an Amino Precursor

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a method to substitute an amino group on an aromatic ring with a variety of functional groups, including the cyano group, via a diazonium salt intermediate.

Workflow:

Caption: The Sandmeyer reaction pathway for Methyl 3-cyanoisonicotinate synthesis.

Mechanistic Insights:

The reaction proceeds through the diazotization of the amino group of methyl 3-aminoisonicotinate with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with copper(I) cyanide. The reaction is believed to proceed via a radical mechanism initiated by a single-electron transfer from the copper(I) species to the diazonium salt.

Experimental Protocol: Sandmeyer Cyanation of Methyl 3-aminoisonicotinate

-

Diazotization: To a stirred solution of Methyl 3-aminoisonicotinate (1.0 eq) in aqueous HCl (e.g., 2 M) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 15-30 minutes.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (1.3 eq) and sodium cyanide (1.3 eq) in water is prepared and heated to 60-70 °C.

-